molecular formula C28H27N3O3 B7963658 Methyl (2S)-2-acetamido-3-[1-(triphenylmethyl)imidazol-4-YL]propanoate

Methyl (2S)-2-acetamido-3-[1-(triphenylmethyl)imidazol-4-YL]propanoate

Cat. No.: B7963658
M. Wt: 453.5 g/mol
InChI Key: SETARZANBJZJKF-SANMLTNESA-N
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Description

Methyl (2S)-2-acetamido-3-[1-(triphenylmethyl)imidazol-4-YL]propanoate is a complex organic compound featuring an imidazole ring substituted with a triphenylmethyl group

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-acetamido-3-[1-(triphenylmethyl)imidazol-4-YL]propanoate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The compound can participate in substitution reactions, particularly at the imidazole ring and the triphenylmethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

Methyl (2S)-2-acetamido-3-[1-(triphenylmethyl)imidazol-4-YL]propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of functional materials and catalysts

Mechanism of Action

The mechanism of action of Methyl (2S)-2-acetamido-3-[1-(triphenylmethyl)imidazol-4-YL]propanoate involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The triphenylmethyl group may enhance the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: A simpler imidazole derivative with different functional properties.

    2-Phenylimidazole: Another imidazole compound with a phenyl group instead of a triphenylmethyl group.

    Histidine: A naturally occurring amino acid containing an imidazole ring.

Uniqueness

Methyl (2S)-2-acetamido-3-[1-(triphenylmethyl)imidazol-4-YL]propanoate is unique due to the presence of the triphenylmethyl group, which imparts distinct chemical and physical properties, such as increased stability and specific binding interactions .

Properties

IUPAC Name

methyl (2S)-2-acetamido-3-(1-tritylimidazol-4-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O3/c1-21(32)30-26(27(33)34-2)18-25-19-31(20-29-25)28(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-17,19-20,26H,18H2,1-2H3,(H,30,32)/t26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETARZANBJZJKF-SANMLTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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